N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H13F2NO4S and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05333539 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Biofilm Inhibition
A study by Abbasi et al. (2020) involved the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. The biofilm inhibitory action of these molecules was tested against Escherichia coli and Bacillus subtilis. Certain derivatives exhibited suitable inhibitory action against the biofilms of these bacterial strains without significant cytotoxicity, suggesting their potential as antibacterial agents (Abbasi et al., 2020).
Anticancer Activity
The synthesis and characterization of celecoxib derivatives by Küçükgüzel et al. (2013) explored the anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities of these compounds. One of the synthesized compounds showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Enzyme Inhibition
A study by Pala et al. (2014) synthesized a series of novel benzene- and tetrafluorobenzenesulfonamide compounds, evaluating their inhibition of carbonic anhydrase isoforms. The compounds showed medium potency inhibition for cytosolic isoforms and low nanomolar/subnanomolar inhibition for tumor-associated isoforms, providing insights into the development of inhibitors for therapeutic applications (Pala et al., 2014).
Pain Management
Lobo et al. (2015) developed a series of sulfonamide derivatives to study their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib, indicating their potential in pain management (Lobo et al., 2015).
Organometallic Catalysis
Ruff et al. (2016) investigated Cp*Ir(pyridinesulfonamide)Cl precatalysts for the transfer hydrogenation of ketones, demonstrating high activity under air without the need for basic additives or halide abstractors. This work contributes to the field of catalysis, particularly in the development of new methodologies for hydrogen transfer reactions (Ruff et al., 2016).
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(10-2-5-14-15(6-10)22-8-21-14)18-23(19,20)11-3-4-12(16)13(17)7-11/h2-7,9,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQDRJVDJPRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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